Tyroserleutide hydrochloride
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Overview
Description
Tyroserleutide hydrochloride is a tripeptide compound composed of three amino acids: L-tyrosine, L-serine, and L-leucine. It is known for its antitumor properties and has been studied for its potential therapeutic applications, particularly in the treatment of hepatocellular carcinoma . This compound is derived from the spleen of pigs and has shown promising results in inhibiting the proliferation of various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tyroserleutide hydrochloride can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Tyroserleutide hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can occur at the peptide bonds, although these are less common.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used under mild conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of this compound, reduced peptides, and substituted analogs with modified functional groups .
Scientific Research Applications
Tyroserleutide hydrochloride has been extensively studied for its antitumor properties. It has shown efficacy in inhibiting the proliferation of hepatocellular carcinoma cell lines and enhancing the antitumor effects of macrophages . Additionally, it stimulates the secretion of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which play a role in immune response .
In the field of medicine, this compound is being investigated for its potential as an anticancer agent. Its low molecular weight, ease of synthesis, and minimal side effects make it a promising candidate for further development .
Mechanism of Action
Tyroserleutide hydrochloride exerts its effects by activating the monocyte-macrophage system, which enhances the antitumor activity of macrophages. It stimulates the production of cytotoxic effectors such as IL-1β, TNF-α, and nitric oxide (NO), which contribute to its antitumor properties . The compound also interferes with mitochondrial function, leading to increased cytotoxicity in tumor cells .
Comparison with Similar Compounds
Tyroserleutide hydrochloride is unique due to its specific amino acid composition and its ability to activate the immune system. Similar compounds include other bioactive peptides derived from animal tissues, such as thymosin and tuftsin. this compound stands out for its low molecular weight, ease of synthesis, and specific antitumor activity .
List of Similar Compounds
- Thymosin
- Tuftsin
- Other bioactive peptides derived from animal tissues
Properties
Molecular Formula |
C18H28ClN3O6 |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C18H27N3O6.ClH/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);1H |
InChI Key |
VQJGHKJCNANIKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Origin of Product |
United States |
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